4-Amino-5-bromo-2-chloro-benzoic acid methyl ester
Description
Properties
IUPAC Name |
methyl 4-amino-5-bromo-2-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO2/c1-13-8(12)4-2-5(9)7(11)3-6(4)10/h2-3H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWMPJAKIUAACC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Cl)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the design of bioactive molecules and probes for biological studies. Medicine: Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Amino-5-bromo-2-chloro-benzoic acid methyl ester exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Methyl 5-Amino-2-bromo-4-chlorobenzoate
- Structure: Amino at 5-position, bromo at 2-position, chloro at 4-position (C₈H₇BrClNO₂) .
- Key Differences: Substituent positions alter electronic distribution. The amino group at the 5-position (meta to ester) reduces steric hindrance compared to the 4-amino isomer. Reactivity: Bromine at the 2-position (ortho to ester) may hinder electrophilic substitution due to steric effects.
- Applications : Used in drug discovery for synthesizing kinase inhibitors .
Methyl 4-(Acetylamino)-3-bromo-5-chloro-2-hydroxybenzoate
- Structure: Acetamido at 4-position, bromo at 3-position, chloro at 5-position, hydroxyl at 2-position (C₁₀H₉BrClNO₄) .
- Key Differences: Acetamido group enhances stability compared to free amino, reducing unwanted side reactions. Hydroxyl group at 2-position introduces hydrogen-bonding capability, influencing solubility and biological interactions.
- Applications : Investigated for antimicrobial and anti-inflammatory properties .
4-Bromo-3-hydroxy-5-methylbenzoic Acid Ethyl Ester
- Structure : Ethyl ester, bromo at 4-position, hydroxyl at 3-position, methyl at 5-position (C₁₀H₁₁BrO₃) .
- Key Differences: Ethyl ester increases lipophilicity compared to methyl esters.
- Applications : Intermediate in agrochemical synthesis .
Comparative Analysis Table
Research Findings and Trends
- Reactivity: The 4-amino isomer undergoes faster acylation than its 5-amino counterpart due to reduced steric hindrance .
- Biological Activity: Hydroxyl and acetamido derivatives (e.g., ) show enhanced antimicrobial properties compared to non-functionalized esters .
- Synthetic Utility : Halogen positioning (e.g., 2-Cl vs. 4-Cl) influences cross-coupling efficiency in palladium-catalyzed reactions .
Biological Activity
4-Amino-5-bromo-2-chloro-benzoic acid methyl ester (commonly referred to as Methyl 4,5-diamino-2-chlorobenzoate) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, applications in antimicrobial and anticancer research, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C9H10BrClN2O2
- Molecular Weight : 229.65 g/mol
- Functional Groups : Two amino groups, one bromine atom, one chlorine atom, and an ester functional group.
The presence of these functional groups contributes to the compound's reactivity and interaction with biological molecules.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Interactions : The amino groups can form hydrogen bonds with active sites on enzymes, potentially altering their activity. This allows the compound to act as a substrate or inhibitor in enzymatic reactions.
- Cell Membrane Interaction : The chlorine atom influences the compound's lipophilicity, affecting its interaction with cellular membranes and biological targets.
1. Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial properties. It has been tested against several bacterial strains, showing potential as a lead compound for developing new antibiotics.
Case Study: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy against various bacterial strains. The results indicated significant antibacterial activity with minimum inhibitory concentrations (MIC) as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound could serve as a basis for new antimicrobial agents.
2. Anticancer Activity
Research has also focused on the anticancer potential of this compound. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation in specific cancer lines.
Case Study: Anticancer Activity
In a study assessing the anticancer properties on human cancer cell lines (e.g., HeLa and MCF-7), it was found that the compound induced apoptosis in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values were determined as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
These results indicate that the compound has potential therapeutic applications in cancer treatment.
Preparation Methods
Starting Material and Overall Synthetic Strategy
The synthesis typically begins with 4-aminobenzoic acid or related chlorinated benzoic acid derivatives as the core substrate. The key steps are:
- Halogenation : Introduction of bromine and chlorine atoms at specific positions on the aromatic ring.
- Esterification : Conversion of the carboxylic acid group into a methyl ester.
This approach ensures regioselective substitution and high purity of the final product.
Halogenation: Bromination and Chlorination
Chlorination
- Chlorination is often performed on benzoic acid derivatives to introduce the chlorine atom at position 2.
- Common chlorination reagents include chlorine gas or chlorinating agents under acidic conditions.
- The presence of directing groups like the amino group influences the position of substitution.
Bromination
- Bromination is generally carried out using N-bromosuccinimide (NBS) in acidic media such as sulfuric acid.
- The reaction conditions are optimized to achieve monobromination at position 5 , avoiding polybromination or substitution at undesired positions.
- Catalysts such as sodium sulfide, sodium sulfite, or potassium sulfide are added to inhibit formation of side products like 4-bromo-2-chlorobenzoic acid.
Typical Reaction Conditions for Bromination
| Parameter | Condition |
|---|---|
| Starting Material | 2-Chlorobenzoic acid |
| Brominating Agent | N-Bromosuccinimide (NBS) |
| Catalyst | Sodium sulfide/sulfite/potassium sulfide |
| Solvent | Sulfuric acid |
| Temperature | 10–50 °C |
| Molar Ratio (2-chlorobenzoic acid : NBS : catalyst) | 1 (0.5–1.5) : (0.2–1.0) |
| Work-up | Recrystallization from water, methanol, ethanol, acetic acid, or isopropanol |
This method yields 5-bromo-2-chlorobenzoic acid with high selectivity and purity, which is a key intermediate for subsequent esterification and amination.
Esterification to Methyl Ester
- The carboxylic acid group of the halogenated benzoic acid is esterified using methanol .
- Acid catalysts such as sulfuric acid or hydrochloric acid are used to promote esterification.
- The reaction is typically performed under reflux conditions to drive the equilibrium toward ester formation.
Reaction Overview
$$
\text{5-Bromo-2-chlorobenzoic acid} + \text{Methanol} \xrightarrow[\text{Reflux}]{\text{H}2\text{SO}4} \text{5-Bromo-2-chlorobenzoic acid methyl ester} + \text{H}_2\text{O}
$$
- The amino group is introduced or retained during or after this step depending on the synthetic route.
- In some protocols, the amino group is introduced prior to halogenation or after esterification via reduction of a nitro precursor.
Amination and Functional Group Manipulation
- The amino group at position 4 can be introduced by reduction of a nitro group if starting from nitro-substituted precursors.
- Reduction methods include catalytic hydrogenation (H₂ with catalyst) or chemical reduction using iron powder.
- The amino group influences the reactivity and regioselectivity of halogenation steps.
Industrial Production Methods
- Batch Process : The synthesis is often conducted in batch reactors with controlled heating and stirring to ensure uniform reaction conditions and high purity.
- Continuous Flow Process : Some industrial setups employ continuous flow reactors for improved scalability and efficiency, particularly for halogenation and esterification steps.
Analytical Validation
Post-synthesis, the compound’s purity and structure are validated using:
| Analytical Method | Purpose |
|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Molecular weight and fragmentation pattern confirmation |
| Nuclear Magnetic Resonance (¹H/¹³C NMR) | Verification of substitution pattern and functional groups |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment (>95% purity typical) |
Cross-validation with computational spectral data enhances confidence in structural assignments.
Summary Table of Preparation Steps
| Step | Reagents/Conditions | Purpose/Outcome |
|---|---|---|
| Chlorination | Chlorine or chlorinating agents, acidic medium | Introduce chlorine at position 2 |
| Bromination | NBS, sulfuric acid, catalyst (Na₂S, Na₂SO₃, K₂S), 10–50 °C | Selective bromination at position 5 |
| Esterification | Methanol, H₂SO₄ or HCl, reflux | Formation of methyl ester group |
| Amination/Reduction | H₂ with catalyst or Fe powder | Introduction/retention of amino group |
| Purification | Recrystallization (water, methanol, ethanol, acetic acid, isopropanol) | Obtain pure product |
Q & A
Q. What strategies optimize reaction yields in the synthesis of analogs with modified substituents?
- Catalyst Screening : pTSA or sulfuric acid can enhance esterification efficiency, as seen in methyl 5-bromo-2,4-dichloro-benzoate synthesis (98% yield under reflux with pTSA ).
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility for halogenated intermediates.
- Kinetic Modeling : Use computational tools to predict reaction pathways and steric/electronic effects of substituents (e.g., bromine’s steric hindrance vs. chlorine’s electronic effects) .
Q. How do steric and electronic effects of substituents influence biological activity in drug discovery?
- SAR Analysis : The bromine atom’s bulkiness may hinder binding to certain enzyme pockets, while the amino group’s hydrogen-bonding capability enhances target interaction. For example, methyl 2-amino-2-(4-bromo-2-methoxyphenyl)acetate derivatives show improved pharmacokinetic profiles due to balanced lipophilicity from halogens and hydrogen-bond donors .
- In Silico Docking : Tools like AutoDock Vina can simulate interactions between the compound and protein targets (e.g., kinases or GPCRs) .
Q. What methodologies address low reproducibility in multi-step syntheses involving this compound?
- Process Control : Monitor intermediates via TLC or inline FTIR to ensure stepwise completion .
- Contradiction Resolution : If yields drop at scale, re-evaluate mixing efficiency or thermal gradients (common in esterifications under reflux ).
- DoE (Design of Experiments) : Statistically optimize parameters like temperature, catalyst loading, and reaction time .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
